(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13729218
InChI: InChI=1S/C12H16O2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,13H,2-3,7-8H2,1H3
SMILES: CC1=C(C=CC(=C1)OCC2CC2)CO
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol

CAS No.:

Cat. No.: VC13729218

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol -

Specification

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name [4-(cyclopropylmethoxy)-2-methylphenyl]methanol
Standard InChI InChI=1S/C12H16O2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,13H,2-3,7-8H2,1H3
Standard InChI Key DXVLUGVRPVHLAH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC2CC2)CO
Canonical SMILES CC1=C(C=CC(=C1)OCC2CC2)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol (CAS: 712313-61-6) has the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its IUPAC name, [2-(cyclopropylmethoxy)-4-methylphenyl]methanol, reflects the substitution pattern on the aromatic ring (Figure 1) . The cyclopropylmethoxy group introduces steric hindrance and electronic effects, while the hydroxymethyl moiety enhances polarity and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
CAS Number712313-61-6
Boiling PointNot reported
DensityNot reported
LogP (Partition Coefficient)1.97 (estimated)

Synthesis and Preparation

Synthetic Pathways

The synthesis of (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol can be achieved through multi-step organic reactions. A representative method involves the reduction of a methyl ester precursor using lithium aluminum hydride (LiAlH₄) .

Example Synthesis:

  • Starting Material: Methyl 4-methoxy-2-methylbenzoate (CAS: 35598-05-1).

  • Reduction: Treatment with LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature .

  • Workup: Quenching with sodium sulfate decahydrate and purification via filtration and solvent evaporation yields the target alcohol with high purity .

Table 2: Synthesis Conditions and Yield

ParameterDetailSource
Starting MaterialMethyl 4-methoxy-2-methylbenzoate
ReagentLiAlH₄ (1M in ether)
SolventTHF
Temperature0°C → room temperature
Yield8.2 g (quantitative)

Physical and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (300 MHz, CDCl₃) for a structurally analogous compound, (4-methoxy-2-methylphenyl)methanol, reveals key peaks:

  • δ 7.23 (d, 1H): Aromatic proton adjacent to the methyl group.

  • δ 6.72 (m, 2H): Remaining aromatic protons.

  • δ 4.63 (d, 2H): Hydroxymethyl (-CH₂OH) group.

  • δ 3.79 (s, 3H): Methoxy (-OCH₃) group .

CompoundActivityMechanismSource
4-Methoxy-2-methylphenyl derivativesAntimicrobialMembrane disruption
Cyclopropyl-containing phenolsAntioxidantFree radical scavenging
Hydroxymethyl-substituted aromaticsAnti-inflammatoryCOX-2 inhibition

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